molecular formula C19H28N4O5 B11565643 N'-[(1E)-dodecylidene]-2,4-dinitrobenzohydrazide

N'-[(1E)-dodecylidene]-2,4-dinitrobenzohydrazide

Cat. No.: B11565643
M. Wt: 392.4 g/mol
InChI Key: KDSMXKFPDNXYOM-XSFVSMFZSA-N
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Description

N’-[(1E)-dodecylidene]-2,4-dinitrobenzohydrazide is an organic compound characterized by its unique structure, which includes a dodecylidene group attached to a 2,4-dinitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-dodecylidene]-2,4-dinitrobenzohydrazide typically involves the condensation reaction between dodecyl aldehyde and 2,4-dinitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of N’-[(1E)-dodecylidene]-2,4-dinitrobenzohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-dodecylidene]-2,4-dinitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Diamino derivatives with enhanced reactivity.

    Substitution: Substituted benzohydrazides with diverse functional groups.

Scientific Research Applications

N’-[(1E)-dodecylidene]-2,4-dinitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-dodecylidene]-2,4-dinitrobenzohydrazide involves its interaction with biological molecules, leading to various biochemical effects. The compound can target specific enzymes or receptors, disrupting their normal function and leading to antimicrobial or antifungal activity. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-2,2-dimethylcyclohexylidene]benzenesulfonohydrazide
  • N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide
  • N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide

Uniqueness

N’-[(1E)-dodecylidene]-2,4-dinitrobenzohydrazide is unique due to its long dodecylidene chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in biological and industrial applications.

Properties

Molecular Formula

C19H28N4O5

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(E)-dodecylideneamino]-2,4-dinitrobenzamide

InChI

InChI=1S/C19H28N4O5/c1-2-3-4-5-6-7-8-9-10-11-14-20-21-19(24)17-13-12-16(22(25)26)15-18(17)23(27)28/h12-15H,2-11H2,1H3,(H,21,24)/b20-14+

InChI Key

KDSMXKFPDNXYOM-XSFVSMFZSA-N

Isomeric SMILES

CCCCCCCCCCC/C=N/NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCC=NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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